molecular formula C17H21N3O4 B2767842 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide CAS No. 877640-78-3

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide

Cat. No. B2767842
CAS RN: 877640-78-3
M. Wt: 331.372
InChI Key: OCIYJCLICWACPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

The compound has been synthesized and evaluated for its antibacterial potential. Researchers have explored its efficacy against bacterial strains, aiming to identify novel agents for combating infections. The specific mechanism of action and the spectrum of activity would require further investigation .

Enzyme Inhibitors

Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which play a role in inflammation and immune responses. The compound has been tested for its inhibitory activity against lipoxygenase enzymes. Understanding its binding interactions and selectivity can provide insights into potential therapeutic applications .

Medicinal Chemistry

Carbonic Anhydrase Inhibition: Carbonic anhydrase inhibitors are used in treating conditions like epilepsy and osteoporosis. This compound may interact with carbonic anhydrase, affecting bicarbonate production and thus modulating physiological processes. Further studies are needed to explore its clinical relevance .

Anticancer Properties

While not directly mentioned in the available literature, compounds with similar structural features have exhibited anticancer effects. Researchers have observed cell cycle disruption and inhibition of histone deacetylase (HDAC), which could potentially impact tumor growth .

Organic Synthesis

Sulfonamides, including this compound, find applications in organic synthesis. They serve as protected amine groups, facilitating reactions where such functional groups are required. Their versatility makes them valuable tools in synthetic chemistry .

Other Potential Applications

Anti-Inflammatory and Analgesic Activities: Analogous derivatives have demonstrated anti-inflammatory and analgesic properties. Investigating this compound’s effects on pain and inflammation pathways could reveal additional therapeutic benefits .

Antiviral and Antimigraine Potential: Given the broader class of sulfonamides, it’s worth exploring antiviral and antimigraine applications. However, specific studies on this compound are lacking .

Mechanism of Action

Target of Action

Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease . Therefore, it’s possible that this compound may also target proteins or enzymes related to neurodegenerative diseases.

Mode of Action

It’s known that similar compounds can inhibit certain enzymes . The compound likely interacts with its targets, leading to changes in their activity or function.

Pharmacokinetics

Pharmacokinetic studies of related compounds suggest absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .

Result of Action

It’s known that similar compounds can exhibit antibacterial activity , suggesting that this compound may also have antimicrobial effects.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-16-9-12(18-17(22)19-5-1-2-6-19)11-20(16)13-3-4-14-15(10-13)24-8-7-23-14/h3-4,10,12H,1-2,5-9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIYJCLICWACPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.